Technical Monograph: (S)-(-)-Carbidopa-d3
Technical Monograph: (S)-(-)-Carbidopa-d3
Mechanism of Action, Bioanalytical Utility, and Experimental Protocols
Executive Summary
(S)-(-)-Carbidopa-d3 is the stable isotope-labeled analog of Carbidopa, a peripheral DOPA decarboxylase (DDC) inhibitor.[1][2] While the parent compound is a cornerstone in Parkinson’s disease therapy, the deuterated isotopolog (d3) serves a distinct, critical role as an internal standard in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.[3]
This guide dissects the dual mechanism of action :
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Pharmacological Mechanism: The irreversible inhibition of DDC by the (S)-enantiomer via hydrazine-PLP adduct formation.
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Analytical Mechanism: The physicochemical equivalence and mass-differentiation of the d3-variant that enables precise quantification in complex biological matrices (Isotope Dilution Mass Spectrometry).
Part 1: Molecular Architecture & Physicochemical Properties
The specificity of Carbidopa lies in its stereochemistry and hydrazine functionality. The (S)-enantiomer is the bioactive form; the (R)-enantiomer is pharmacologically inert regarding DDC inhibition.
| Property | Specification |
| Compound Name | (S)-(-)-Carbidopa-d3 (Ring-d3) |
| IUPAC Name | (2S)-2-hydrazinyl-2-methyl-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
| CAS Number | 1276197-58-0 (Ring-d3); 28860-95-9 (Unlabeled parent) |
| Molecular Formula | C₁₀H₁₁D₃N₂O₄ |
| Molecular Weight | 229.25 g/mol (vs. 226.23 g/mol for unlabeled) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Solubility | Soluble in dilute mineral acids; poorly soluble in water/ethanol |
| pKa Values | pKa1 ≈ 2.3 (COOH), pKa2 ≈ 9.0 (Phenolic OH), pKa3 ≈ 9.8 (Hydrazine) |
Structural Insight: The deuterium atoms are typically located on the catechol ring (positions 2, 5, and 6). This "Ring-d3" labeling is metabolically stable under standard analytical conditions, preventing deuterium loss via exchange with solvent protons.
Part 2: Biological Mechanism of Action (DDC Inhibition)
The core utility of Carbidopa stems from its interaction with Aromatic L-amino acid decarboxylase (AADC/DDC) .[4] This enzyme normally converts L-DOPA to Dopamine using Pyridoxal 5'-phosphate (PLP) as a cofactor.[5]
The Hydrazine Trap
Carbidopa acts as a pseudo-irreversible inhibitor . Unlike competitive inhibitors that merely occupy the active site, Carbidopa chemically modifies the cofactor.
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Schiff Base Formation: The hydrazine group of Carbidopa attacks the aldehyde carbon of the enzyme-bound PLP (internal aldimine).
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Stable Adduct: This forms a stable hydrazone-PLP complex (external aldimine analog).
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Dead-End Complex: Unlike the natural substrate (L-DOPA), the Carbidopa-PLP complex cannot undergo decarboxylation or transamination. The enzyme is effectively "trapped" in an inactive state.
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Peripheral Restriction: Carbidopa is polar and ionized at physiological pH, preventing it from crossing the Blood-Brain Barrier (BBB). Therefore, it inhibits DDC only in the periphery, sparing central DDC to convert therapeutic L-DOPA to Dopamine.[4]
Visualization: DDC Inhibition Pathway
The following diagram illustrates the competitive dynamics between L-DOPA (substrate) and Carbidopa (inhibitor) at the PLP active site.
Caption: Competitive binding dynamics at the DDC active site. Carbidopa forms a stable hydrazone adduct with the PLP cofactor, preventing L-DOPA processing.
Part 3: Analytical Mechanism (Bioanalysis via LC-MS/MS)
In drug development, (S)-(-)-Carbidopa-d3 is not the analyte of interest but the metrological anchor . Its mechanism of action here is Matrix Effect Compensation .
Why d3? The Principle of Isotope Dilution
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying Carbidopa in plasma.[3] However, biological matrices (plasma, urine) contain phospholipids and salts that suppress ionization.
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Co-Elution: Carbidopa-d3 has nearly identical chromatographic retention to Carbidopa.[3]
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Identical Ionization: It experiences the exact same ionization suppression or enhancement as the analyte at the electrospray source.
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Mass Differentiation: The mass spectrometer distinguishes the two by mass-to-charge ratio (m/z 227 vs 230 in positive mode).
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Result: The ratio of Analyte/Internal Standard is constant, regardless of matrix variability, ensuring accuracy.
Part 4: Validated Experimental Protocol
Objective: Quantification of Carbidopa in human plasma using Carbidopa-d3 as the Internal Standard (IS). Challenge: Carbidopa is polar (poor retention on C18) and unstable (hydrazine oxidation). Solution: Derivatization with 2,4-pentanedione to form a stable, lipophilic pyrazole derivative.
Reagents
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Derivatizing Agent: 2,4-Pentanedione (Acetylacetone).
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Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Workflow Steps
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Stock Preparation:
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Dissolve Carbidopa-d3 in 0.1 M HCl (stability is poor in neutral water).
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Final IS working concentration: 500 ng/mL in methanol/water (50:50).
-
-
Sample Extraction & Derivatization:
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Aliquot: Transfer 50 µL human plasma to a tube.
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Spike: Add 10 µL Carbidopa-d3 working solution.
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Precipitate: Add 200 µL Acetonitrile (precipitates proteins). Vortex and centrifuge (10,000 x g, 5 min).
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Derivatize: Transfer supernatant to a clean vial. Add 50 µL of 2,4-pentanedione (1% v/v in Acetate Buffer pH 4.0) .
-
Incubate: Heat at 60°C for 20 minutes.
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Mechanism:[9][10] The hydrazine group reacts with the diketone to close a pyrazole ring, increasing logP and MS sensitivity.
-
-
LC-MS/MS Parameters:
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Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
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Gradient: 10% B to 90% B over 4 minutes.
-
MS Mode: Positive Electrospray Ionization (+ESI), MRM.
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Data Summary: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| Carbidopa-Derivative | 291.1 m/z | 245.1 m/z | 25 eV |
| Carbidopa-d3-Derivative | 294.1 m/z | 248.1 m/z | 25 eV |
Note: The derivatization adds +64 Da (C5H6O from pentanedione minus H2O).
Visualization: Analytical Workflow
Caption: LC-MS/MS workflow utilizing Carbidopa-d3 and derivatization for high-sensitivity bioanalysis.
References
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Mechanism of DDC Inhibition: Title: Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase. Source: Burkhard, P. et al. Nature Structural Biology (2001). URL:[Link]
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Bioanalytical Protocol (Derivatization): Title: Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione. Source: Van de Merbel, N.C. et al. Journal of Chromatography B (2011). URL:[Link]
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Carbidopa-d3 Physicochemical Data: Title: Carbidopa-d3 Compound Summary.[1][6][8][11][12] Source: PubChem (National Library of Medicine). URL:[Link]
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Clinical Pharmacology: Title: Carbidopa: Drug Information.[3][10][13][14] Source: National Library of Medicine (MedlinePlus). URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbidopa-d3 | C10H14N2O4 | CID 121225238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esschemco.com [esschemco.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Comparison of standard carbidopa-levodopa and sustained-release carbidopa-levodopa in Parkinson's disease: pharmacokinetic and quality-of-life measures - PubMed [pubmed.ncbi.nlm.nih.gov]
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